molecular formula C9H9NO3 B1438563 Ethyl 6-formylpyridine-2-carboxylate CAS No. 21908-10-1

Ethyl 6-formylpyridine-2-carboxylate

Cat. No.: B1438563
CAS No.: 21908-10-1
M. Wt: 179.17 g/mol
InChI Key: PILDWRGFGKVUSE-UHFFFAOYSA-N
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Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound, which could vary based on the chemical structure and functional groups present in the compound. The interaction with these targets could lead to changes in cellular processes and biochemical pathways, resulting in various downstream effects .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could impact its elimination from the body .

The action of the compound could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or substances. These factors could affect the stability of the compound, its interaction with targets, and its overall efficacy .

Biochemical Analysis

Biochemical Properties

Ethyl 6-formylpyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate for certain enzymes that catalyze the oxidation-reduction reactions. The formyl group in this compound can undergo oxidation to form carboxylic acids, which are essential intermediates in metabolic pathways . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions with proteins and enzymes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Toxicity studies have indicated that high doses of this compound can lead to cellular damage, oxidative stress, and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the oxidation-reduction reactions and the synthesis of carboxylic acids . The compound interacts with enzymes such as dehydrogenases and oxidases, which catalyze the conversion of the formyl group to carboxylic acids . These metabolic pathways are essential for maintaining cellular homeostasis and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Additionally, the localization and accumulation of this compound can be influenced by its interactions with other biomolecules, such as lipids and proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, where it exerts its biochemical effects . These localization signals ensure that this compound reaches its intended targets and participates in the appropriate biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-formylpyridine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with ethyl formate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities. The production process involves standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-formylpyridine-2-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 6-formylpyridine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl 6-formylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILDWRGFGKVUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657895
Record name Ethyl 6-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21908-10-1
Record name Ethyl 6-formyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21908-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Formyl-pyridine-2-carboxylic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-formylpyridine-2-carboxylate
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